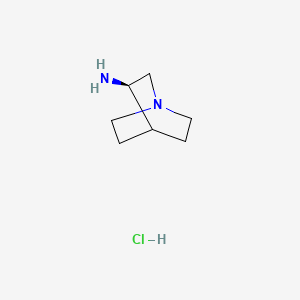

(R)-quinuclidin-3-amine hydrochloride

Description

Contextualization within Bridged Bicyclic Nitrogen Heterocycles

(R)-quinuclidin-3-amine hydrochloride belongs to the class of quinuclidines, which are characterized by a 1-azabicyclo[2.2.2]octane core. researchgate.net This structure is a type of bridged bicyclic nitrogen heterocycle, where a nitrogen atom is located at a bridgehead position. researchgate.net This arrangement confers a high degree of rigidity to the molecule, which is a notable feature of the quinuclidine (B89598) framework. researchgate.net The bicyclic system is composed of three cyclohexane (B81311) rings that adopt a boat conformation, which is unusual as cyclohexane rings typically favor a chair conformation. wikipedia.org This constrained geometry is fundamental to its utility in synthesis.

Significance as a Chiral Amine Scaffold in Stereoselective Synthesis

The defining feature of this compound is its chirality. The chiral center at the 3-position is crucial for its application in asymmetric synthesis, where the control of stereochemistry is paramount. google.combldpharm.com It serves as a chiral building block, or synthon, for the creation of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological activities. lookchem.comnbinno.com Its application extends to its use as a precursor for ligands in asymmetric catalysis, highlighting its importance in creating other chiral molecules. nbinno.com The specific rotation of the (R)-enantiomer is reported as [α]D²⁵ = +12° to +14° in water.

Evolution of Synthetic Strategies for Chiral Quinuclidines

The synthesis of enantiomerically pure quinuclidines like the (R)-3-amino derivative has evolved significantly. Historically, the preparation of chiral compounds often relied on chemical resolution, a classical method for separating racemic mixtures. google.comtsijournals.com This can be achieved by using chiral acids to resolve racemic quinuclidin-3-amine. evitachem.com

More modern and efficient approaches focus on asymmetric synthesis, which aims to create the desired enantiomer directly, thus avoiding the need to separate a mixture. evitachem.comgoogle.com These methods include:

Catalytic Asymmetric Hydrogenation: A prochiral substrate, such as 3-quinuclidinone, can be reduced to the chiral alcohol, (R)-3-quinuclidinol, using a chiral catalyst. evitachem.comgoogle.com This alcohol is a key intermediate for producing (R)-quinuclidin-3-amine. One patented method describes using a chiral Ruthenium-based catalyst to achieve high yield (>95%) and high enantiomeric excess (>99%). google.com

Chiral Auxiliary-Assisted Processes: Traditional syntheses have sometimes used chiral auxiliaries to guide the stereochemical outcome of a reaction. chinesechemsoc.org

Enzymatic and Biocatalytic Methods: Biological asymmetric reduction represents another pathway to creating chiral quinuclidines, offering high stereoselectivity under mild conditions. google.com

These advanced methods provide more direct and environmentally friendly routes to optically pure quinuclidines. google.com

Overview of its Role as a Versatile Chemical Building Block

This compound is a versatile chemical building block used as a key intermediate in the synthesis of a wide array of organic compounds. lookchem.com Its rigid, chiral structure is incorporated into larger, more complex molecules to impart specific properties. evitachem.com

In medicinal chemistry, the quinuclidine scaffold is found in various therapeutically important molecules. tsijournals.com Derivatives of (R)-quinuclidin-3-amine are investigated for their potential in treating neurological disorders and are used in receptor binding studies. For instance, it is a precursor in the synthesis of pharmaceuticals like anticholinergic agents.

Beyond pharmaceuticals, it is also utilized in the production of specialty chemicals and agrochemicals, where its role as a chiral intermediate is crucial for manufacturing enantiomerically pure products. The compound's utility is also demonstrated in research and development as a tool for studying asymmetric synthesis and catalysis. lookchem.com

Chemical Compound Information

Below are the key identifiers for this compound.

| Property | Value | Source |

| IUPAC Name | (3R)-1-azabicyclo[2.2.2]octan-3-amine;hydrochloride | nih.gov |

| CAS Number | 137661-31-5 | nih.gov |

| Molecular Formula | C₇H₁₅ClN₂ | nih.gov |

| Molecular Weight | 162.66 g/mol | nih.gov |

| SMILES | C1CN2CCC1C@HN.Cl | |

| InChI Key | KHAKFKRESWHJHB-FJXQXJEOSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(3R)-1-azabicyclo[2.2.2]octan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.ClH/c8-7-5-9-3-1-6(7)2-4-9;/h6-7H,1-5,8H2;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAKFKRESWHJHB-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20669537 | |

| Record name | (3R)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123536-14-1, 137661-31-5 | |

| Record name | (R)-(+)-3-Aminoquinuclidine dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123536-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azabicyclo[2.2.2]octan-3-amine, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137661-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies

Nucleophilic Reactivity of the Amine Functionality

The primary amine group at the C-3 position of the quinuclidine (B89598) ring is the principal site of nucleophilic reactivity, readily participating in a variety of bond-forming reactions.

N-Alkylation and Quaternization Reactions

The nucleophilic nature of the primary amine in (R)-quinuclidin-3-amine allows for straightforward N-alkylation with alkyl halides. These reactions are often carried out in the presence of a base to neutralize the hydrogen halide formed. The tertiary nitrogen of the quinuclidine bicycle can also undergo quaternization, a reaction known as the Menshutkin reaction, when treated with alkyl halides, typically at elevated temperatures. This leads to the formation of quaternary ammonium (B1175870) salts. libretexts.org For instance, the reaction of 3-hydroxyquinuclidine with various alkyl and benzyl (B1604629) bromides in refluxing tetrahydrofuran (B95107) results in the corresponding quaternary ammonium bromides. libretexts.org

Recent studies have explored the synthesis of various N-alkylated amines using ruthenium-based catalysts under mild conditions, offering a more sustainable approach. organic-chemistry.org While direct N-alkylation of the primary amine can sometimes be challenging to control and may lead to mixtures of mono- and di-alkylated products, methods utilizing N-aminopyridinium salts have been developed for the selective synthesis of secondary amines. sphinxsai.com

Table 1: Examples of Quaternization Reactions of Quinuclidine Derivatives

| Starting Material | Quaternizing Agent | Product | Yield (%) | Reference |

| (±)3-amidoquinuclidine with long-chain | Alkyl halides (C1-C3) | Quaternary ammonium compounds | 71-98 | nih.gov |

| (±)3-acetamidoquinuclidine | Alkyl halides (C12-C16) | Quaternary ammonium compounds | 67-81 | nih.gov |

| (±)3-benzamidoquinuclidine | Alkyl halides (C12-C16) | Quaternary ammonium compounds | 56-95 | nih.gov |

| Racemic 3-benzamidoquinuclidine | p-methylbenzyl bromide | (±)-N-p-Methylbenzyl-3-benzamidoquinuclidinium bromide | - | nih.gov |

| Racemic 3-benzamidoquinuclidine | p-chlorobenzyl bromide | (±)-N-p-Chlorobenzyl-3-benzamidoquinuclidinium bromide | - | nih.gov |

Formation of Amides, Ureas, and Sulfonamides

The primary amine of (R)-quinuclidin-3-amine readily reacts with carboxylic acid derivatives such as acid chlorides, anhydrides, or esters to form stable amide linkages. semanticscholar.org These reactions are fundamental in medicinal chemistry for creating diverse compound libraries. The synthesis can also be achieved by reacting the amine directly with a carboxylic acid using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). ajchem-a.com For example, racemic and enantiomerically pure (R)- and (S)-3-benzamidoquinuclidines have been synthesized from the corresponding 3-aminoquinuclidine (B1202703) and benzoic anhydride (B1165640). nih.gov

Urea derivatives can be synthesized through several methods. A common approach involves the reaction of the amine with an isocyanate. ajchem-a.combeilstein-journals.org Alternatively, carbonyldiimidazole (CDI) can be used as a phosgene (B1210022) equivalent to mediate the reaction between two different amines. google.com The synthesis of sulfonylureas can be achieved by reacting a sulfonamide with an isocyanate in a basic medium. dergipark.org.tr

The formation of sulfonamides is typically accomplished by reacting the amine with a sulfonyl chloride in the presence of a base like pyridine. youtube.com This reaction is a cornerstone for the synthesis of many therapeutic agents. nih.gov

Table 2: Synthesis of Amide, Urea, and Sulfonamide Derivatives

| Amine Derivative | Reagent | Product Type | Reaction Conditions | Reference |

| (±)3-aminoquinuclidine | Long-chain acid anhydrides | (±)3-amidoquinuclidine | 120 °C | nih.gov |

| 3-aminoquinuclidine | Benzoic anhydride | 3-benzamidoquinuclidine | - | nih.gov |

| Primary amines | Isocyanates | Ureas | Generally room temperature in a suitable solvent | beilstein-journals.org |

| 4-aminobenzenesulfonamide | Various benzoyl chlorides | Amide | Basic medium | dergipark.org.tr |

| Sulfonamide | 4-chlorophenylisocyanate | Sulfonylurea | Basic medium | dergipark.org.tr |

| Primary/Secondary amines | Sulfonyl chloride | Sulfonamide | Presence of a base (e.g., pyridine) | youtube.com |

Acylation and Carbamate (B1207046) Formation

Acylation of the amine functionality is a key derivatization strategy. Carbamates, which can be considered hybrids of esters and amides, are synthesized from (R)-quinuclidin-3-amine. organic-chemistry.org A common method involves the reaction of the corresponding alcohol (in this case, the quinuclidine derivative) with a carbamoyl (B1232498) chloride or an isocyanate. mdpi.com For instance, a series of quinuclidine carbamates have been prepared by reacting quinuclidin-3-ol with variously substituted carbamoyl chlorides or isocyanates. mdpi.com The resulting carbamate can then be quaternized. mdpi.com

The carbamate group's stability and ability to engage in hydrogen bonding make it a significant functional group in drug design. organic-chemistry.org The synthesis of carbamates can also be achieved through a three-component coupling of an amine, carbon dioxide, and a halide. organic-chemistry.org

Stereospecific Functionalization at the Quinuclidine Core

The inherent chirality of (R)-quinuclidin-3-amine hydrochloride is a valuable asset, allowing for stereospecific transformations. The synthesis of enantiomerically pure (R)- and (S)-3-aminoquinuclidine often involves the resolution of racemic 3-aminoquinuclidine using a chiral acid, such as D-tartaric acid or (R)-camphorsulfonic acid. nih.govgoogle.com This separation is crucial for the development of stereospecific drugs.

Once the desired enantiomer is obtained, subsequent reactions on the amine or the quinuclidine ring can proceed with retention of stereochemistry, provided the chiral center is not directly involved in the reaction mechanism. For example, the formation of amides, ureas, and carbamates from (R)-3-aminoquinuclidine typically proceeds without affecting the stereocenter at C-3. nih.gov This allows for the synthesis of enantiomerically pure derivatives, which is critical for studying their interactions with biological targets. Strain-release functionalization is another strategy that has been developed for the stereospecific installation of strained ring systems onto amines and other heteroatoms. rsc.org

Applications in Palladium-Catalyzed Coupling Reactions

Derivatives of (R)-quinuclidin-3-amine can be utilized in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com The Buchwald-Hartwig amination, for example, is a widely used palladium-catalyzed reaction for the N-arylation of amines with aryl halides. organic-chemistry.orgyoutube.com This reaction could be applied to (R)-quinuclidin-3-amine to introduce various aryl substituents.

The general mechanism of these coupling reactions involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium amido complex, and finally, reductive elimination to yield the N-arylated amine and regenerate the Pd(0) catalyst. youtube.com The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. organic-chemistry.org

While specific examples detailing the use of this compound derivatives in palladium-catalyzed coupling reactions are not extensively documented in the readily available literature, the general applicability of these reactions to primary amines suggests their potential utility in functionalizing this scaffold. nih.govnih.gov

Cycloaddition and Ring Annulation Reactions involving the Quinuclidine Scaffold

The rigid bicyclic structure of the quinuclidine core can participate in or be formed through cycloaddition and ring annulation reactions. These reactions are valuable for constructing more complex polycyclic systems. nih.govmdpi.com For example, photochemical [2+2] cycloadditions between quinolines and alkenes can yield complex polycyclic structures. nih.gov

Ring annulation strategies, such as the Robinson annulation, are powerful methods for forming new rings onto an existing scaffold. beilstein-journals.orgmdpi.com Aza-Robinson annulation strategies have been developed for the synthesis of fused bicyclic amides. researchgate.net While direct examples starting from (R)-quinuclidin-3-amine are not prevalent, the quinuclidine scaffold itself can be a target for such transformations. For instance, the annulation of a 1,3-dithiole ring to a sterically hindered o-quinone core has been reported. beilstein-journals.org

The Diels-Alder reaction, a [4+2] cycloaddition, is another powerful tool for ring formation. mdpi.com While the quinuclidine ring itself is saturated, derivatives containing unsaturated functionalities could potentially participate in such reactions.

Applications As a Chiral Scaffold and Building Block in Complex Chemical Synthesis

Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of single-enantiomer products. Chiral amines are frequently used as backbones for these ligands due to their ability to coordinate with metal centers and create a specific chiral environment around the catalytic site. researchgate.netrsc.org

Ligands for Enantioselective Metal-Catalyzed Reactions

Chiral P,N ligands, which contain both a phosphorus and a nitrogen atom for metal coordination, are a prominent class of ligands in asymmetric catalysis. nih.govrsc.org The quinuclidine (B89598) scaffold is an attractive framework for such ligands. The tertiary amine inherent in the quinuclidine ring, combined with a synthetically introduced phosphine (B1218219) group, can create a bidentate ligand. The defined stereochemistry of a building block like (R)-quinuclidin-3-amine ensures that the resulting ligand is enantiopure, which is essential for inducing high enantioselectivity in metal-catalyzed reactions such as asymmetric hydrogenation or cross-coupling. rsc.orgnih.gov While the principle is well-established, specific applications where (R)-quinuclidin-3-amine is the direct precursor for such ligands are an area of ongoing research interest.

Components in Organocatalytic Systems

Organocatalysis, which uses small organic molecules as catalysts, has become a major branch of asymmetric synthesis. nih.gov Bifunctional organocatalysts, which possess both a hydrogen-bond donating group (like a thiourea) and a basic site (like an amine), are particularly effective. researchgate.net

Research has demonstrated the utility of the 3-aminoquinuclidine (B1202703) scaffold in creating such catalysts. In one study, the enantiomer, (-)-(S)-3-aminoquinuclidine, was used to synthesize a novel thiourea-based organocatalyst. researchgate.net The synthesis involved treating the free base of the amine with bis(3,5-trifluoromethyl)phenylthio-isocyanate to yield the bifunctional tertiary amine-thiourea catalyst quantitatively. researchgate.net This catalyst was then tested in several asymmetric reactions, including the Friedel-Crafts alkylation of indole (B1671886) with trans-β-nitrostyrene and the Michael addition of diethylmalonate to the same nitrostyrene, demonstrating promising catalytic activity. researchgate.net Although the yields and enantioselectivities were modest in this initial study, it successfully validates the use of the 3-aminoquinuclidine scaffold as a core component in organocatalytic systems. researchgate.net

| Catalyst System | Reaction Type | Substrates | Result (Yield / ee%) |

| (S)-3-aminoquinuclidine-derived thiourea | Friedel-Crafts Alkylation | Indole, trans-β-nitrostyrene | Mediocre Yield, Low ee% |

| (S)-3-aminoquinuclidine-derived thiourea | Michael Addition | Diethylmalonate, trans-β-nitrostyrene | Promising Activity |

Precursor in the Total Synthesis of Biologically Relevant Scaffolds

The quinuclidine ring is a privileged scaffold found in numerous natural products and synthetic pharmaceuticals, valued for its chemical stability and defined three-dimensional shape. tsijournals.com The (R)-enantiomer of 3-substituted quinuclidines is a particularly crucial building block for several important drugs. tsijournals.com

Incorporation into Diverse Heterocyclic Systems

(R)-quinuclidin-3-amine and its close derivatives serve as key intermediates in the synthesis of complex, biologically active heterocyclic systems. A prominent example is the drug Solifenacin, a muscarinic receptor antagonist used to treat overactive bladder. newdrugapprovals.orggoogle.com The synthesis of Solifenacin relies on the key building block (R)-quinuclidin-3-ol. google.comnewdrugapprovals.org This essential chiral alcohol is produced via the asymmetric reduction of 3-quinuclidinone, a process that has been optimized using various chemical and biocatalytic methods to achieve high enantiomeric purity. researchgate.netresearchgate.net

Furthermore, the quinuclidine core has been directly used to construct novel potential therapeutics. In one research endeavor, scientists synthesized a series of (Z)-4-(3-oxoquinuclidin-2-ylidene) benzamides and benzoates as potential anti-cancer agents. researchgate.net This synthesis started from 3-quinuclidinone hydrochloride and involved a Knoevenagel condensation with 4-formyl benzoic acid, followed by conversion of the resulting carboxylic acid into a variety of amide and ester derivatives. researchgate.net This work illustrates how the quinuclidine framework can be incorporated into larger, diverse heterocyclic structures to explore new biological activities. researchgate.net

Strategies for Scaffold Diversification and Chemical Library Generation

In modern drug discovery, the generation of chemical libraries containing structurally diverse but related molecules is a key strategy for identifying new lead compounds. whiterose.ac.uk (R)-quinuclidin-3-amine hydrochloride is an ideal starting point for creating such libraries due to its chiral nature and the reactivity of its amine group. lookchem.com

A clear example of this strategy is the development of novel anticholinesterase agents. nih.gov Researchers designed and synthesized a library of 14 N-alkyl quaternary quinuclidines to probe structure-activity relationships for the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The synthesis started with commercially available quinuclidine-3-ol and prepared quinuclidine-3-oxime, which were then reacted with a series of different alkyl bromides to generate a library of monoquaternary derivatives. nih.gov Bisquaternary derivatives were also prepared using dibromoalkanes. nih.gov This systematic diversification of the scaffold allowed for a thorough investigation of how factors like the functional group at the 3-position and the length of the N-alkyl chain impact biological potency. nih.gov This approach, where a core scaffold is systematically decorated with different chemical groups, is a powerful method for generating focused chemical libraries to optimize biological activity. whiterose.ac.uknih.gov

Role in Chemical Biology Research

Chemical biology utilizes small molecules as probes to explore and manipulate biological systems, providing insights into protein function and disease pathways. The synthesis of focused compound libraries based on the (R)-quinuclidin-3-amine scaffold provides excellent examples of such chemical probes.

The library of 14 N-alkyl quaternary quinuclidines developed as potential cholinesterase inhibitors serves precisely this purpose. nih.gov By systematically varying the structure and measuring the corresponding inhibitory activity (Kᵢ values ranged from 0.26 to 156.2 μM), researchers could establish clear structure-activity relationships (SAR). nih.gov For instance, the study identified two bisquaternary derivatives as having the highest potency, while also revealing that monoquaternary derivatives with long alkyl chains (C12–C16) exhibited cytotoxicity by damaging cell membranes. nih.gov These findings not only guide the design of future inhibitors but also act as chemical probes to understand the molecular requirements for binding to cholinesterases and for off-target toxicity. Similarly, the library of quinuclidinone-based benzamides and benzoates synthesized as potential anti-proliferative agents was used to probe mechanisms of cell death, employing techniques like DAPI staining and DNA fragmentation studies to gain insight into their mode of action. researchgate.net

| Compound Series | Biological Target/System | Research Goal | Key Finding |

| N-alkyl quaternary quinuclidines | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Develop novel anticholinesterase drugs and study SAR. nih.gov | Bisquaternary derivatives showed the highest potency; long-chain monoquaternary derivatives showed cytotoxicity. nih.gov |

| (Z)-4-(3-oxoquinuclidin-2-ylidene) derivatives | A549 & L132 cancer cell lines | Develop novel anti-proliferative agents. researchgate.net | Specific amide and ester analogues exhibited potent anti-cancer activity and induced apoptosis. researchgate.net |

Synthesis of Molecular Probes for In Vitro Target Engagement Studies

The validation of a drug's therapeutic effect relies on confirming its direct interaction with the intended biological target, a concept known as target engagement. nih.govacs.org Molecular probes are essential tools designed to bind to a specific protein target, enabling the quantification of this interaction in vitro. The structural characteristics of this compound make it a valuable starting point for the synthesis of such probes.

The rigid quinuclidine framework restricts conformational flexibility, which can help in presenting a pharmacophore in an optimal orientation for binding, potentially increasing affinity and selectivity. The (R)-chirality of the scaffold is crucial for designing probes that can distinguish between the stereospecific binding sites commonly found in biological macromolecules like enzymes and receptors. nih.govnih.gov

The synthesis of a molecular probe using this scaffold would typically involve the acylation of the primary amine of this compound with a carboxylic acid derivative of a known pharmacophore. This reaction creates a stable amide bond, linking the target-binding motif to the chiral quinuclidine core. By systematically varying the pharmacophore, a library of probes can be generated to target different proteins. These probes are then used in competitive binding assays, often with a radiolabeled ligand, to determine their binding affinity (expressed as Kᵢ or IC₅₀ values) for the target protein. nih.gov This process allows researchers to understand how effectively a molecule engages its target, a critical step in preclinical drug discovery.

Table 1: Illustrative Data for Molecular Probes in Target Engagement Assays

This table presents representative data for hypothetical molecular probes designed to assess target engagement. The values illustrate the types of data generated in such studies to quantify the affinity of a probe for its biological target.

| Probe ID | Target Protein | Assay Type | Binding Affinity (IC₅₀, nM) |

| QN-Probe-01 | GPCR Type A | Radioligand Displacement | 25 |

| QN-Probe-02 | Kinase Type B | Competitive Binding Assay | 78 |

| QN-Probe-03 | Protease Type C | Enzyme Inhibition Assay | 42 |

Development of Photoaffinity Labels and Fluorescent Tags

To visualize and identify protein-ligand interactions directly, chemists develop more specialized probes, including photoaffinity labels and fluorescent tags. This compound serves as a foundational scaffold for creating these advanced chemical tools.

Photoaffinity Labels

Photoaffinity labeling (PAL) is a powerful technique used to covalently link a probe to its target protein upon activation by light. nih.govenamine.netnih.gov A typical photoaffinity probe consists of a target-binding ligand, a photoreactive group, and often a reporter tag for detection. mdpi.com The primary amine of this compound is an ideal attachment point for incorporating these functionalities.

The synthesis can be designed to couple the quinuclidine scaffold to a linker that contains a photoreactive moiety, such as a diazirine, benzophenone, or aryl azide. enamine.netmdpi.com These groups are relatively stable in the dark but form highly reactive species (carbenes or nitrenes) when exposed to UV light, which then rapidly form a covalent bond with nearby amino acid residues in the target's binding site. nih.govnih.gov Often, a clickable handle like an alkyne is also included in the probe's structure, allowing for the subsequent attachment of a reporter tag (e.g., biotin (B1667282) or a fluorophore) via click chemistry for visualization and purification of the labeled protein.

Fluorescent Tags

Fluorescent tags are molecules (fluorophores) that can be attached to a ligand to allow for the direct visualization of its binding to a target using fluorescence microscopy. nih.govnih.govrsc.org The development of fluorescent probes based on chiral scaffolds is of growing interest for imaging specific cellular components and processes. nih.govnih.govresearchgate.net

The synthesis of a fluorescent probe using the (R)-quinuclidin-3-amine scaffold involves covalently attaching a fluorophore to the primary amine. This is commonly achieved by reacting the amine with an activated ester or isothiocyanate derivative of a fluorescent dye, such as rhodamine, fluorescein, or cyanine (B1664457) dyes. beilstein-journals.orgrsc.org The resulting probe retains the chiral, rigid structure of the quinuclidine core, which directs the molecule to its biological target, while the attached fluorophore provides a means of detection. The choice of fluorophore can be tailored based on the specific experimental requirements, such as the desired wavelength for excitation and emission.

Table 2: Functional Moieties for Probe Development with (R)-quinuclidin-3-amine Scaffold

This table lists examples of photoreactive groups and fluorophores that could theoretically be conjugated to the this compound scaffold to create photoaffinity labels and fluorescent tags.

| Functional Moiety | Type | Key Property |

| Benzophenone | Photoreactive Group | Activated by UV light (~350-360 nm) |

| Aryl Azide | Photoreactive Group | Activated by UV light (~254-300 nm) |

| Trifluoromethylphenyldiazirine | Photoreactive Group | Activated by UV light (~350-380 nm); smaller size |

| Fluorescein | Fluorophore | Excitation/Emission: ~494/518 nm |

| Rhodamine B | Fluorophore | Excitation/Emission: ~555/580 nm |

| Cyanine 5 (Cy5) | Fluorophore | Excitation/Emission: ~649/666 nm (near-infrared) |

Mechanistic Studies of Molecular Interactions in Vitro and in Silico

Ligand-Target Binding Affinity and Selectivity Profiling

The evaluation of how strongly and selectively a ligand binds to its biological target is a cornerstone of drug discovery. For derivatives of the quinuclidine (B89598) core, these properties are meticulously quantified through various biochemical assays.

Derivatives of (R)-quinuclidin-3-amine have been noted for their varying degrees of affinity for targets such as muscarinic receptors, which are integral to numerous physiological functions. evitachem.com The unique three-dimensional conformation conferred by the quinuclidine skeleton allows for specific and stable interactions with such biological targets. evitachem.com However, detailed quantitative data from receptor binding assays performed on the parent compound, (R)-quinuclidin-3-amine hydrochloride, are not extensively detailed in the scientific literature, as research has primarily focused on the pharmacological activity of its more complex derivatives.

While the prompt specified Squalene Synthase, available detailed mechanistic studies for quinuclidine-based compounds prominently feature cholinesterase inhibition. A series of N-alkyl quaternary quinuclidine derivatives have been profiled for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the cholinergic nervous system. nih.gov The inhibitory potency of these compounds was quantified by determining their inhibition constants (Kᵢ), which represent the concentration required to produce half-maximum inhibition.

The studies revealed that the bisquaternary quinuclidine compounds, particularly those with a C10 alkyl linker, demonstrated the highest potency, with Kᵢ values in the nanomolar range for both AChE and BChE. nih.gov This level of activity underscores the potential of the quinuclidine scaffold in designing potent enzyme inhibitors. nih.gov

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) |

|---|---|---|

| Compound 7 (C10 Linker, Alcohol) | AChE | Nanomolar Range |

| Compound 7 (C10 Linker, Alcohol) | BChE | Nanomolar Range |

| Compound 14 (C10 Linker, Oxime) | AChE | Nanomolar Range |

| Compound 14 (C10 Linker, Oxime) | BChE | Nanomolar Range |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

SAR and SPR studies are fundamental to medicinal chemistry, providing a framework for optimizing a lead compound's activity and properties through systematic structural modifications.

The rational design of novel therapeutic agents often begins with computational modeling to predict how structural changes might influence biological activity. unimi.it Methods such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking are employed to guide the synthesis of new derivatives with potentially enhanced potency and selectivity. unimi.itnih.gov For scaffolds like quinuclidine, computational tools can predict the effect of adding different functional groups or altering chain lengths on the molecule's ability to interact with a target's binding site. nih.gov This in silico analysis helps prioritize the synthesis of compounds that are most likely to succeed, thereby streamlining the drug discovery process.

Systematic studies on N-alkyl quaternary quinuclidine derivatives have established clear correlations between specific structural features and their anticholinesterase activity. The length of the N-alkyl chain on the quinuclidine core was found to be a critical determinant of both inhibitory potency and cytotoxicity. nih.gov

Computational Prediction of Binding Modes and Interaction Hotspots

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method provides valuable insights into the specific molecular interactions that stabilize the ligand-protein complex.

For N-alkyl quaternary quinuclidine derivatives, molecular docking analyses were performed to evaluate their positioning and interactions within the active sites of AChE and BChE. nih.gov The modeling predicted that the narrow active site gorge of AChE imposes significant conformational constraints on the ligands. nih.gov Derivatives with longer alkyl chains were predicted to bind in an elongated conformation directed toward the opening of the gorge. nih.gov

In contrast, the larger active site of BChE could accommodate even derivatives with C14 and C16 alkyl chains in a bent conformation, with the quinuclidine ring positioned deep within the active site. nih.gov The simulations identified key interactions, such as those with specific tryptophan residues (e.g., Trp236 in AChE), that anchor the ligand within the binding pocket. nih.gov These computational predictions align with the observed SAR, explaining why structural modifications like chain length significantly impact inhibitory activity. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Similarly, a thorough review of the literature reveals no published research that has employed Quantum Mechanics/Molecular Mechanics (QM/MM) methods to study the interactions or reaction mechanisms involving this compound. QM/MM studies are computationally intensive and are generally applied to investigate detailed electronic-level phenomena, such as enzyme reaction mechanisms or high-accuracy binding energy calculations for well-established ligands. The role of this compound as a synthetic intermediate means that such detailed computational investigations have not been a research focus for this specific compound.

Analytical Methodologies for Purity and Enantiomeric Excess Determination

Chiral Chromatography Techniques for Enantioseparation

Chromatographic techniques are the cornerstone for the enantioseparation of chiral molecules. uni-muenchen.de For primary amines like quinuclidin-3-amine, high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools, often employing chiral stationary phases (CSPs) or pre-column derivatization to achieve separation. uni-muenchen.denih.gov

Chiral HPLC is a predominant technique for the enantiomeric separation of non-volatile compounds. nih.gov The development of a successful method for (R)-quinuclidin-3-amine hydrochloride involves the careful selection of a chiral stationary phase and the optimization of mobile phase conditions to achieve adequate resolution between the enantiomers.

Method Development: The development process begins with screening various commercially available CSPs. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have demonstrated broad applicability for separating a range of chiral compounds, including amines. nih.govmdpi.com For instance, a method developed for the related compound 3-quinuclidinol (B22445) utilized a Chiralpak IC column, which is based on cellulose tris(3,5-dichlorophenylcarbamate). scispace.comnih.govresearchgate.net

Mobile phase optimization is crucial. In normal-phase chromatography, a mixture of an alkane (like n-hexane) with an alcohol modifier (such as ethanol (B145695) or isopropanol) is common. scispace.comnih.govresearchgate.net An amine additive, for example, diethylamine (B46881) (DEA), is often included in the mobile phase to improve peak shape and reduce retention time by minimizing interactions with residual silanol (B1196071) groups on the silica support. nih.govresearcher.life The ratio of these components is systematically varied to maximize the resolution (Rs) between the enantiomeric peaks. A resolution value greater than 1.5 is generally considered indicative of a complete baseline separation.

Validation: Once developed, the analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. nih.govresearchgate.netunm.edu Validation demonstrates the method's specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). nih.gov For example, a validated method for a similar chiral amine, (R)-piperidin-3-amine, demonstrated linearity over a specific concentration range with a high correlation coefficient, and the LOQ was low enough to control the enantiomeric impurity at required levels. nih.gov

| Parameter | Typical Condition/Value | Purpose |

| Column | Chiralpak IC (or similar polysaccharide-based CSP) | Provides the chiral environment for separation. |

| Mobile Phase | n-Hexane / Ethanol / Isopropanol / Diethylamine | Elutes the compounds; modifiers and additives optimize separation and peak shape. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls retention time and efficiency. |

| Detection | UV at 228 nm (after derivatization) or ~210-220 nm | Quantifies the analyte. (R)-quinuclidin-3-amine lacks a strong chromophore, often necessitating derivatization or low-wavelength UV detection. nih.gov |

| Resolution (Rs) | > 2.0 (typically > 4.0 achieved for similar amines) | Ensures baseline separation of enantiomers. nih.gov |

| Validation | Performed according to ICH Guidelines | Confirms the method is reliable, reproducible, and accurate. unm.edu |

This table presents typical parameters for a chiral HPLC method for a primary amine like quinuclidin-3-amine, based on published methods for analogous compounds. scispace.comnih.govnih.gov

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. sigmaaldrich.com Since this compound is a salt and non-volatile, its analysis by GC requires a two-step process: conversion to its free base and subsequent derivatization to create a volatile and thermally stable analogue. sigmaaldrich.comnih.gov

Method Development: The primary challenge is the derivatization step, where the polar primary amine group is converted into a less polar, more volatile functional group. sigmaaldrich.com Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) is a common strategy. libretexts.org

Once derivatized, the enantiomers are separated on a chiral capillary column. Cyclodextrin-based stationary phases, such as those with permethylated β-cyclodextrin, are highly effective for separating a wide variety of chiral compounds, including derivatized amines. uni-muenchen.degcms.czchromatographyonline.com The GC oven temperature program is a critical parameter that must be optimized to achieve separation without causing on-column degradation of the derivatives. The carrier gas flow rate and detector settings are also adjusted for optimal performance. gcms.cz

| Parameter | Typical Condition/Value | Purpose |

| Derivatization | Acylation (e.g., with TFAA) or Silylation | Increases volatility and thermal stability for GC analysis. sigmaaldrich.comlibretexts.org |

| Column | Cyclodextrin-based CSP (e.g., Chirasil-β-Dex) | Provides enantioselective interactions for separation. uni-muenchen.de |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |

| Oven Program | Temperature gradient (e.g., 100°C to 240°C) | Optimized to provide separation in a reasonable time. cat-online.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID provides general quantitation, while MS provides structural confirmation. uni-muenchen.de |

This table outlines a general approach for chiral GC analysis of a derivatized chiral amine.

Pre-column derivatization is a powerful strategy that serves two main purposes in the analysis of (R)-quinuclidin-3-amine: it can introduce a chromophore for sensitive UV detection, and it can be used to convert the enantiomers into diastereomers, which can then be separated on a standard, non-chiral (achiral) HPLC column. researchgate.netnanobioletters.com

A chiral derivatizing agent (CDA) is a chiral molecule that reacts with both enantiomers of the analyte to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using conventional reversed-phase HPLC. nih.gov

Common derivatizing agents for primary amines include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a chiral thiol (like N-isobutyryl-L-cysteine) to form fluorescent, chiral isoindole derivatives. nih.govresearchgate.net

9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form highly fluorescent derivatives, though the reagent itself can cause interference. libretexts.orgresearchgate.netcreative-proteomics.com

Marfey's Reagent (FDAA): Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide reacts with the amine to form stable diastereomers with strong UV absorbance. nih.gov

para-Toluene Sulfonyl Chloride (PTSC): Used to derivatize piperidin-3-amine, introducing a chromophore and enabling separation on a chiral column under polar organic mode. nih.govresearchgate.net

The choice of reagent and reaction conditions (pH, temperature, time) must be optimized to ensure the derivatization reaction is complete, rapid, and does not cause racemization of the analyte. nih.govnih.gov

| Derivatizing Agent (CDA) | Reacts With | Key Advantage |

| o-Phthalaldehyde (OPA) / Chiral Thiol | Primary Amines | Forms fluorescent diastereomers. researchgate.net |

| Marfey's Reagent (FDAA) | Primary Amines | Forms stable diastereomers with strong UV absorbance. nih.gov |

| (S)-NIFE | Primary Amines | Effective for separating stereoisomers of complex amino acids. nih.gov |

| PTSC | Primary Amines | Introduces a chromophore for UV detection. nih.gov |

This table summarizes common chiral derivatizing agents suitable for primary amines.

Spectroscopic Methods for Enantiomeric Purity

While chromatography is the primary tool, certain spectroscopic techniques can be used to determine enantiomeric purity, typically through the use of a chiral auxiliary. Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted for this purpose. By adding a chiral solvating agent or a chiral derivatizing agent to the NMR sample, the chemical environment of the two enantiomers becomes differentiated. This results in separate signals for the (R)- and (S)-enantiomers in the NMR spectrum (e.g., ¹H or ¹³C NMR), allowing for their direct quantification by integrating the respective peak areas. This approach, however, is generally less sensitive than chromatographic methods and is often used for bulk material analysis rather than trace impurity detection.

Non-Chromatographic Analytical Approaches for Quality Control

Capillary Electrophoresis (CE) offers an alternative, high-efficiency separation technique for quality control. nih.gov In chiral CE, a chiral selector is added to the background electrolyte (buffer). The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, leading to their separation. nih.gov

For amine compounds like quinuclidin-3-amine, cyclodextrins (CDs) and their derivatives are highly effective chiral selectors. A validated method for a similar quinuclidine-based drug candidate successfully used heptakis-6-sulfato-β-cyclodextrin (HpS-β-CD) as the chiral selector in a low pH phosphate (B84403) buffer. nih.gov The method was validated for a range of 0.1-2.0% w/w of the undesired enantiomer, with a detection limit as low as 0.01%, demonstrating its suitability for stringent quality control. nih.gov Coupling CE with mass spectrometry (CE-MS) can further enhance sensitivity and specificity. nih.gov

| Parameter | Condition/Value | Purpose |

| Technique | Capillary Electrophoresis (CE) | High-efficiency separation based on electrophoretic mobility. |

| Chiral Selector | Heptakis-6-sulfato-β-cyclodextrin (HpS-β-CD) | Forms transient diastereomeric complexes with the enantiomers. nih.gov |

| Buffer | Low pH phosphate buffer (e.g., 25 mM, pH 2.5) | Provides the electrolyte medium and maintains analyte charge. nih.gov |

| Capillary | Uncoated fused silica | Standard capillary for CE. nih.gov |

| Detection | UV at 220 nm | Quantifies the separated enantiomers. nih.gov |

| Validation | LOD of 0.01-0.02% achieved for a related compound | Confirms suitability for trace enantiomeric impurity analysis. nih.gov |

This table details a validated chiral Capillary Electrophoresis method for a quinuclidine (B89598) derivative. nih.gov

Q & A

Basic: What synthetic routes are available for preparing (R)-quinuclidin-3-amine hydrochloride, and how is enantiomeric purity ensured?

Methodological Answer:

The compound is typically synthesized via selective amide formation using a carboxylic acid chloride and (R)-quinuclidin-3-amine in the presence of imidazole, which suppresses reactivity at the tertiary amine group . Key steps include:

- Chiral Resolution : Use chiral auxiliaries or chromatography (e.g., chiral HPLC) to maintain the (R)-configuration.

- Hydrochloride Formation : Treat the free amine with HCl under controlled pH to precipitate the dihydrochloride salt .

- Purity Validation : Confirm enantiomeric excess via polarimetry or NMR with chiral shift reagents .

Advanced: How can researchers resolve contradictions in toxicological data for this compound?

Methodological Answer:

Existing safety data sheets note insufficient toxicological investigation . To address gaps:

- In Vitro Assays : Perform cytotoxicity screens (e.g., MTT assay on HEK293 or neuronal cell lines) to assess acute toxicity.

- Metabolic Profiling : Use LC-MS to identify metabolites in hepatic microsome models, prioritizing stability studies under physiological conditions .

- Computational Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) tools to predict absorption and neurotoxicity risks .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

Advanced: How can selective functionalization of the primary amine be achieved in the presence of the tertiary amine?

Methodological Answer:

The tertiary amine’s steric hindrance allows selective reactions at the primary amine. For amide bond formation:

- Imidazole-Mediated Reaction : Imidazole deprotonates the tertiary amine, preventing nucleophilic attack, while the primary amine reacts with acyl chlorides .

- pH Control : Conduct reactions at pH 6–7 to favor primary amine reactivity .

- Validation : Monitor reaction progress via TLC or in situ FTIR for carbonyl (C=O) stretch reduction at ~1650 cm .

Basic: What storage conditions optimize the stability of this compound?

Methodological Answer:

- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent photodegradation .

- Humidity Control : Use desiccants (e.g., silica gel) to avoid deliquescence; the compound is hygroscopic .

- Inert Atmosphere : For long-term storage, purge vials with argon or nitrogen to minimize oxidation .

Advanced: How does this compound function in nicotinic acetylcholine receptor (nAChR) agonist synthesis?

Methodological Answer:

The compound serves as a chiral intermediate for drugs like encenicline:

- Pharmacophore Design : The quinuclidine ring mimics acetylcholine’s trimethylammonium group, enhancing nAChR binding .

- In Vivo Testing : Use radioligand binding assays (e.g., -epibatidine displacement) to quantify receptor affinity.

- Behavioral Models : Assess cognitive enhancement in rodent Morris water maze trials, comparing dose-response curves for enantiomers .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles; avoid inhalation of fine powder .

- Spill Management : Neutralize with 5% acetic acid, then adsorb with vermiculite .

- Waste Disposal : Incinerate at >800°C with alkaline scrubbers to eliminate HCl emissions .

Advanced: How can researchers mitigate batch-to-batch variability in synthetic yields?

Methodological Answer:

- Process Optimization : Use Design of Experiments (DoE) to evaluate temperature, stoichiometry, and catalyst effects.

- Continuous Flow Reactors : Improve reproducibility by maintaining precise control over reaction parameters (e.g., residence time, mixing) .

- Quality Metrics : Track critical quality attributes (CQAs) like particle size distribution and residual solvents via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.